molecular formula C8H9ClFNO B2808246 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine CAS No. 1427453-22-2

2-(2-Chloro-6-fluorophenoxy)ethan-1-amine

Cat. No.: B2808246
CAS No.: 1427453-22-2
M. Wt: 189.61
InChI Key: BMHPWCVDJMTVAH-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenoxy)ethan-1-amine is an organic compound with the molecular formula C8H9ClFNO It is a derivative of phenoxyethanamine, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine typically involves the reaction of 2-chloro-6-fluorophenol with ethylene oxide to form 2-(2-chloro-6-fluorophenoxy)ethanol. This intermediate is then converted to the corresponding amine through a reaction with ammonia or an amine source under suitable conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The intermediate and final products are typically purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorophenoxy)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding ethylamine derivative.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of ethylamine derivatives.

    Substitution: Formation of substituted phenoxyethanamine derivatives.

Scientific Research Applications

2-(2-Chloro-6-fluorophenoxy)ethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-6-fluorophenyl)ethan-1-amine
  • 2-Chloro-1-(3-chlorophenyl)ethanone
  • 2-(4-Chlorophenyl)ethylamine

Uniqueness

2-(2-Chloro-6-fluorophenoxy)ethan-1-amine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to similar compounds, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3H,4-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHPWCVDJMTVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCCN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427453-22-2
Record name 2-(2-chloro-6-fluorophenoxy)ethan-1-amine
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